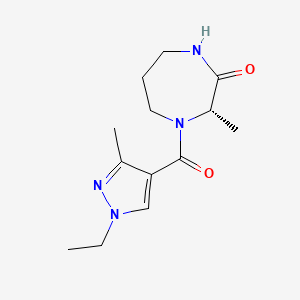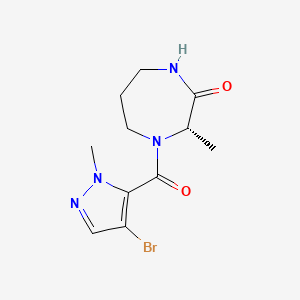
(3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It is a selective antagonist of the benzodiazepine site of the GABAA receptor, which is a ligand-gated ion channel that mediates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS). Ro 15-4513 has been extensively studied for its pharmacological properties and potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
(3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 acts as a competitive antagonist of the benzodiazepine site of the GABAA receptor. Benzodiazepines bind to a specific site on the receptor complex, which enhances the activity of the receptor by increasing the affinity of GABA for its binding site and by increasing the frequency of channel opening. This compound 15-4513 binds to the same site as benzodiazepines but does not activate the receptor, thus blocking the effects of benzodiazepines on the receptor.
Biochemical and Physiological Effects
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum and nucleus accumbens, which may be related to its potential therapeutic effects in addiction and other psychiatric disorders. This compound 15-4513 has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This effect may be related to its potential therapeutic effects in anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 in laboratory experiments has several advantages and limitations. One advantage is its selectivity for the benzodiazepine site of the GABAA receptor, which allows for specific investigation of the role of this site in the receptor's function. Another advantage is its ability to block the effects of benzodiazepines without affecting the binding of GABA, which allows for investigation of the effects of benzodiazepine withdrawal. However, one limitation is that this compound 15-4513 may have off-target effects that could complicate the interpretation of experimental results. Another limitation is that this compound 15-4513 may not fully replicate the effects of genetic or pharmacological manipulations of the receptor, which could limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for research on (3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 and its potential therapeutic applications. One direction is to investigate the effects of this compound 15-4513 in animal models of addiction and other psychiatric disorders, such as anxiety and depression. Another direction is to investigate the potential use of this compound 15-4513 in combination with other drugs or therapies for these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 15-4513 and its potential mechanisms of action. Finally, there is a need for the development of more selective and potent benzodiazepine receptor antagonists for use in laboratory experiments and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 involves several steps starting from the reaction of 3-methyl-1,4-diazepin-2-one with ethyl chloroacetate to form 3-methyl-4-(2-chloroacetyl)-1,4-diazepin-2-one. This intermediate is then reacted with 1-ethyl-3-methyl-4-pyrazolylmagnesium bromide to form this compound. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
(3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 has been widely used as a research tool to study the pharmacology of the GABAA receptor and its modulation by benzodiazepines. It has been shown to selectively block the effects of benzodiazepines on the receptor without affecting the binding of GABA, thus providing a means to investigate the role of the benzodiazepine site in the functional properties of the receptor. This compound 15-4513 has also been used to study the effects of chronic benzodiazepine treatment on the receptor and to investigate the mechanisms of benzodiazepine withdrawal syndrome.
Propriétés
IUPAC Name |
(3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-4-16-8-11(9(2)15-16)13(19)17-7-5-6-14-12(18)10(17)3/h8,10H,4-7H2,1-3H3,(H,14,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCQZTGHIDWQGS-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)N2CCCNC(=O)C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)C(=O)N2CCCNC(=O)[C@@H]2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-4-[3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352404.png)
![(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352409.png)
![(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352410.png)
![(3S)-3-methyl-4-[2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352422.png)
![(3S)-4-[5-chloro-6-(dimethylamino)pyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352428.png)



![(1R,2R)-N-[1-(2-amino-2-oxoethyl)cyclohexyl]-2-(3-hydroxyphenyl)cyclopropane-1-carboxamide](/img/structure/B7352479.png)
![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352485.png)
![3-[(2S)-2-methyl-3-oxo-1,4-diazepane-1-carbonyl]-5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one](/img/structure/B7352486.png)
![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-(1-ethylpiperidin-4-yl)urea](/img/structure/B7352487.png)
![(3aS,6aS)-N-(2-methyl-2-morpholin-4-ylpropyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B7352494.png)